4-[(4-Methoxyphenyl)(phenanthren-9-YL)methyl]phenol
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Overview
Description
4-[(4-Methoxyphenyl)(phenanthren-9-yl)methyl]phenol is a complex organic compound that features a phenol group substituted with a methoxyphenyl and a phenanthrenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)(phenanthren-9-yl)methyl]phenol typically involves multi-step organic reactions. One common method includes the use of a Schiff base reduction route. This involves the condensation of 4-methoxybenzaldehyde with phenanthrene-9-carbaldehyde in the presence of a suitable amine, followed by reduction using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenyl)(phenanthren-9-yl)methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and phenanthrenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(4-Methoxyphenyl)(phenanthren-9-yl)methyl]phenol has several applications in scientific research:
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)(phenanthren-9-yl)methyl]phenol involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding properties, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(4-Methoxyphenyl)(phenanthren-9-yl)methyl]phenol is unique due to the presence of both a methoxyphenyl and a phenanthrenyl group, which confer distinct structural and electronic properties. This makes it particularly valuable in applications requiring specific molecular interactions and reactivity.
Properties
CAS No. |
796874-06-1 |
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Molecular Formula |
C28H22O2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)-phenanthren-9-ylmethyl]phenol |
InChI |
InChI=1S/C28H22O2/c1-30-23-16-12-20(13-17-23)28(19-10-14-22(29)15-11-19)27-18-21-6-2-3-7-24(21)25-8-4-5-9-26(25)27/h2-18,28-29H,1H3 |
InChI Key |
OAFIJZAJNPPJCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C3=CC4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
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